molecular formula C10H8O3 B144597 3-(3-hydroxyprop-1-ynyl)benzoic Acid CAS No. 132545-15-4

3-(3-hydroxyprop-1-ynyl)benzoic Acid

Cat. No. B144597
M. Wt: 176.17 g/mol
InChI Key: YNURZLOEFNTCMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Hydroxyprop-1-ynyl)benzoic acid is a chemical compound that is related to various benzoic acid derivatives. These derivatives are known for their roles in plant biosynthesis pathways and have been studied for their potential applications in medicine, materials science, and other fields. The compound itself is not directly mentioned in the provided papers, but its structural relatives and synthesis methods offer insights into its potential properties and applications.

Synthesis Analysis

The synthesis of related compounds involves the use of stable-isotope-labelled precursors and advanced techniques such as Sonogashira cross-coupling with palladium catalyst systems. For instance, the synthesis of hyperbranched polyesters incorporates a similar AB2 monomer, 3,5-bis(3-hydroxylprop-1-ynyl)benzoic acid, which suggests that similar methods could be applied to synthesize 3-(3-Hydroxyprop-1-ynyl)benzoic acid . The synthesis of related compounds also involves the use of carbodiimide-coupling reagents to overcome issues with thermal instability .

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is crucial for their function and properties. For example, the study of lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates reveals the importance of the benzoic acid moiety in forming complex structures with interesting photophysical properties . This suggests that the molecular structure of 3-(3-Hydroxyprop-1-ynyl)benzoic acid could also lend itself to forming coordination polymers with unique properties.

Chemical Reactions Analysis

Benzoic acid derivatives undergo various chemical reactions that are essential for their biological and chemical applications. For instance, 3-hydroxy-3-phenylpropanoic acid, a related compound, is an intermediate in the biosynthesis of benzoic acid and salicylic acid, indicating that 3-(3-Hydroxyprop-1-ynyl)benzoic acid may also participate in similar biosynthetic pathways . Additionally, novel 3-Hydroxy benzoic acid hybrid derivatives have been synthesized and tested for antibacterial activity, which implies that 3-(3-Hydroxyprop-1-ynyl)benzoic acid could be modified to enhance its biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. For example, the vibrational, UV, NMR, and other spectroscopic properties of 3,5-di-tert-butyl-4-hydroxy benzoic acid have been thoroughly analyzed, providing a framework for understanding the properties of 3-(3-Hydroxyprop-1-ynyl)benzoic acid . The electronic properties, such as HOMO-LUMO gaps, and the non-linear optical properties of these compounds are also of interest for materials science applications .

Scientific Research Applications

Biodegradable Polymers and Environmental Implications

Benzoic acid derivatives, including compounds structurally related to 3-(3-hydroxyprop-1-ynyl)benzoic Acid, have been investigated for their potential in creating environmentally friendly materials. For instance, research into the physiologically-based pharmacokinetic analysis of benzoic acid across different species highlights its relevance in assessing dietary exposures and reducing interspecies uncertainty in toxicological evaluations (Hoffman & Hanneman, 2017). This research can inform the development of safer, biodegradable polymers that minimize environmental impact.

Health and Nutrition

Studies on benzoic acid as a food and feed additive reveal its dual role in promoting gut health and function, suggesting that appropriate levels might enhance digestion, absorption, and microbiota regulation (Mao et al., 2019). These findings open avenues for research into functional foods and nutritional supplements that leverage the gut-health-promoting properties of benzoic acid derivatives.

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal properties of benzoic acid derivatives have been a subject of interest, particularly in preserving food products and medical applications . The synthesis and application review of a salicylic acid derivative highlights potential for new drug development, emphasizing the antimicrobial relevance of benzoic acid derivatives in pharmaceutical research (Tjahjono et al., 2022).

Environmental Monitoring and Toxicity Studies

Research into the environmental occurrence and toxicity of benzophenone-3 , a common component in organic sunscreen products, exemplifies the broader concern with benzoic acid derivatives in environmental science. This work underscores the importance of understanding the environmental impact and potential risks associated with these compounds, leading to safer product formulations and disposal methods (Kim & Choi, 2014).

Safety And Hazards

The safety information for “3-(3-hydroxyprop-1-ynyl)benzoic Acid” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . Please refer to the MSDS for more detailed safety information .

properties

IUPAC Name

3-(3-hydroxyprop-1-ynyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5,7,11H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNURZLOEFNTCMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407818
Record name 3-(3-hydroxyprop-1-ynyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-hydroxyprop-1-ynyl)benzoic Acid

CAS RN

132545-15-4
Record name 3-(3-hydroxyprop-1-ynyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-Hydroxyprop-1-ynyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.